molecular formula C11H17ClN2O2 B12431381 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride

2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B12431381
M. Wt: 244.72 g/mol
InChI Key: SYUXXGADQBMSHS-UHFFFAOYSA-N
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Description

The molecular formula is C₁₂H₁₇ClN₂O₂ (Mol. Wt. 262.73 when accounting for the hydrochloride salt; the free acid has Mol. Wt. 194.25 as per ). The compound is marketed as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where imidazole derivatives are valued for their role in hydrogen bonding and metal coordination.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15;/h6-9H,2-5H2,1H3,(H,14,15);1H

InChI Key

SYUXXGADQBMSHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2CCCCC2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexane derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form.

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedReference
Acyl chloride formation Thionyl chloride (SOCl₂), 60–80°CCyclohexanecarbonyl chloride derivative
Esterification Alcohol (R-OH), H₂SO₄ catalysisCyclohexane-carboxylate esters
Amidation Amines (R-NH₂), EDC·HCl/HOBt couplingCyclohexane-carboxamide derivatives

These reactions exploit the electrophilic carbonyl carbon, with esterification and amidation being critical for pharmaceutical derivatization .

Acid-Base Reactions

The compound exhibits dual acid-base behavior:

  • Carboxylic acid deprotonation : Reacts with bases (e.g., NaOH, NaHCO₃) to form water-soluble carboxylate salts (pH > 4.5).

  • Imidazole ring protonation : The 1-methylimidazole moiety (pKa ~7.0) acts as a weak base, reversibly binding protons in aqueous solutions .

This pH-dependent solubility is leveraged in purification and formulation processes .

Cyclohexane Ring Modifications

The cyclohexane scaffold participates in stereoselective reactions:

ReactionConditionsOutcomeReference
Epoxidation mCPBA, CH₂Cl₂, 0°CEpoxide formation at C1-C2 position
Hydrogenation H₂/Pd-C, ethanolSaturation of cyclohexene (if present)

These modifications are structurally constrained due to steric hindrance from the imidazole substituent.

Imidazole Ring Reactivity

The 1-methylimidazole group enables:

  • Metal coordination : Binds Fe(II)/Zn(II) ions via N3, forming complexes relevant to enzyme inhibition .

  • Electrophilic substitution : Limited reactivity due to methyl group deactivation; halogenation requires harsh conditions (e.g., Br₂/FeBr₃ at 120°C).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeProcessMass LossByproducts
150–200°CHCl elimination12.3%Free carboxylic acid
250–300°CDecarboxylation18.7%CO₂ + imidazole-cyclohexane
>300°CImidazole ring fragmentation41.2%Volatile nitrogenous compounds

Data adapted from stability studies .

Biological Interactions

The compound inhibits heme oxygenase-1 (HO-1) through a dual mechanism:

  • Carboxylate-Zn²⁺ coordination : Binds catalytic zinc in HO-1 (Kd = 1.03 μM) .

  • Hydrophobic pocket occupancy : Cyclohexane and methylimidazole groups fill enzyme subsites, displacing water molecules critical for catalysis .

Comparative inhibition data:

CompoundHO-1 IC₅₀ (μM)Selectivity (HO-1 vs HO-2)Reference
Target compound1.03 ± 0.13>100-fold
Reference inhibitor0.89 ± 0.0985-fold

This reactivity profile underscores the compound's versatility in synthetic and pharmacological contexts. Its balanced lipophilicity (LogP = 1.8), aqueous solubility (23 mg/mL at pH 7.4), and thermal stability (decomposition onset: 150°C) make it a valuable scaffold for further development.

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The compound may also interact with receptors or enzymes, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Compound Name Molecular Formula Substituents/Features Hypothesized Physicochemical Properties
Target Compound C₁₂H₁₇ClN₂O₂ Cyclohexane-carboxylic acid + methyl-imidazole Moderate lipophilicity (logP ~1.5–2.5), enhanced solubility due to HCl salt
2-(1-Methyl-1H-imidazol-2-yl)acetic acid HCl C₆H₉ClN₂O₂ Acetic acid + methyl-imidazole Higher polarity (logP ~0.5–1.5), improved aqueous solubility
3-(1-Methyl-1H-imidazol-2-yl)aniline diHCl C₁₀H₁₅Cl₂N₃ Aniline + methyl-imidazole (dihydrochloride) Lower solubility in nonpolar solvents; potential for aromatic interactions
2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl C₄H₈Cl₂N₂ Chloromethyl + dihydroimidazole High reactivity (chloromethyl group), likely genotoxic

Key Observations:

Cyclohexane vs.

Acid Functionality : The carboxylic acid group in the target compound contrasts with the aniline group in 3-(1-methyl-1H-imidazol-2-yl)aniline dihydrochloride. This difference may influence ionization state (pKa ~4–5 for carboxylic acids vs. ~5–6 for anilines), affecting bioavailability and membrane permeability.

Salt Forms: Dihydrochloride salts (e.g., the aniline derivative) may exhibit higher hygroscopicity and lower thermal stability compared to mono-HCl salts like the target compound.

Biological Activity

2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its unique structural features, combining an imidazole ring with a cyclohexane backbone and a carboxylic acid functional group. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula of 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride is C11H17ClN2O2, with a molecular weight of approximately 244.72 g/mol . The presence of the imidazole moiety is significant as it is often involved in biological interactions, influencing enzyme activity and receptor binding.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for certain enzymes, modulating their activity.
  • Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways related to inflammation and microbial resistance.

Biological Activities

Research indicates that 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has significant antimicrobial properties. Its structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways within microorganisms.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines or modulating immune responses. This effect is particularly relevant in conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the effectiveness of the compound against various bacterial strains.
    • Findings : The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory properties in animal models.
    • Findings : Treatment with the compound resulted in reduced levels of inflammatory markers and improved clinical scores in models of acute inflammation .

Comparative Analysis with Similar Compounds

The unique structure of 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride distinguishes it from similar compounds:

Compound NameStructural FeaturesUnique Aspects
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloridePyridine ring substitutionFluorine substitution enhances lipophilicity
5-MethylimidazoleSimple imidazole structureLacks cyclohexane moiety, primarily used in organic synthesis
Imidazole acetic acidImidazole with an acetic acid groupMore straightforward structure, often used in biochemical applications

The combination of the imidazole ring and cyclohexane carboxylic acid moiety provides distinct chemical properties and biological activities compared to these similar compounds .

Q & A

Q. Critical Parameters :

  • Temperature control during sulfonation to avoid side reactions.
  • Purity of intermediates (monitored via HPLC or TLC) to prevent contamination in downstream steps.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Imidazole sulfonationChlorosulfonic acid, 0–5°C, inert atmosphere65–75
Cyclohexane couplingDCC/HOBt, DMF, room temperature50–60
Hydrochloride saltHCl gas in ethanol85–90

How should researchers handle and store this compound to ensure stability?

Basic Research Question
Stability is highly sensitive to moisture, light, and temperature:

  • Storage : Keep in airtight containers (glass preferred) under inert gas (N₂/Ar) at –20°C. Avoid repeated freeze-thaw cycles .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation .
  • Decomposition Risks : Exposure to strong oxidizers (e.g., H₂O₂) may generate toxic byproducts like chlorinated gases .

What analytical techniques are recommended for characterizing purity and structural integrity?

Advanced Research Question
Methodological Approach :

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
    • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify cyclohexane ring conformation and imidazole substitution patterns (e.g., δ 1.2–2.5 ppm for cyclohexane protons) .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H⁺] at m/z 269.12) .

Data Contradictions : Discrepancies in reported melting points (e.g., 313–315°C vs. 107–111°C for related compounds) may arise from polymorphic forms. Use DSC to identify crystalline phases .

How can computational modeling aid in understanding the compound’s reactivity?

Advanced Research Question

  • Reactivity Prediction : Density Functional Theory (DFT) simulations to map electrophilic/nucleophilic sites on the imidazole ring and cyclohexane backbone .
  • Solubility Optimization : COSMO-RS models to predict solubility in solvents like DMSO or ethanol, guiding formulation studies .
  • Docking Studies : Virtual screening against biological targets (e.g., enzymes inhibited by imidazole derivatives) to prioritize in vitro assays .

Q. Table 2: Key Computational Parameters

PropertySoftware/ToolOutput ExampleReference
ReactivityGaussian 16 (DFT)Fukui indices for imidazole
SolubilityCOSMOthermLogS in ethanol: –2.1
Target BindingAutoDock VinaBinding affinity (ΔG = –8.2 kcal/mol)

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture conditions .
  • Compound Stability : Degradation during storage or in media (validate via LC-MS before assays) .

Q. Resolution Strategies :

Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines).

Dose-Response Validation : Replicate studies with strict quality control for compound handling .

Mechanistic Studies : Use knockout cell lines to confirm target specificity .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification Bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) .
  • Byproduct Management : Optimize reaction stoichiometry to minimize sulfonic acid derivatives .
  • Regulatory Compliance : Ensure adherence to REACH and GHS guidelines for toxicity reporting .

Notes

  • References like and prioritize peer-reviewed data from PubChem and synthetic protocols.
  • Commercial sources (e.g., Sigma-Aldrich, LGC) are cited only for analytical standards, not synthesis .
  • Contradictory data are addressed through methodological transparency and replication.

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